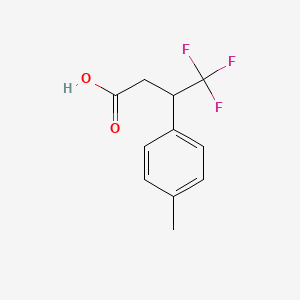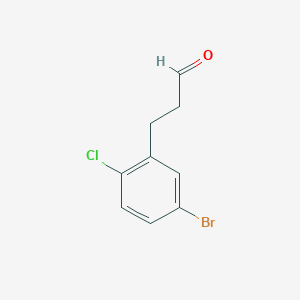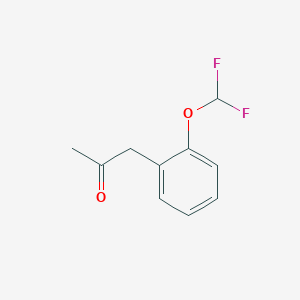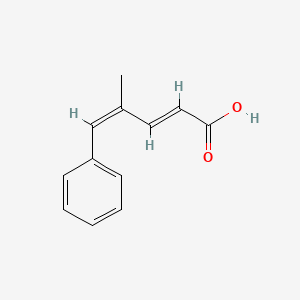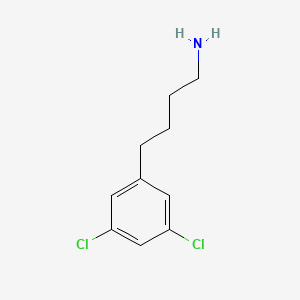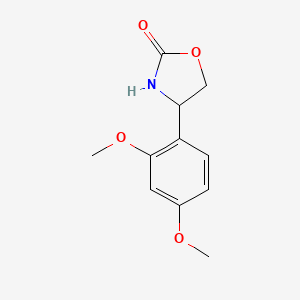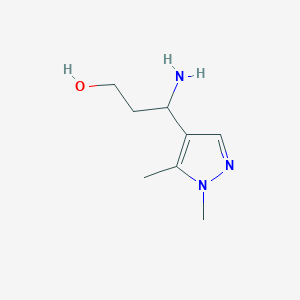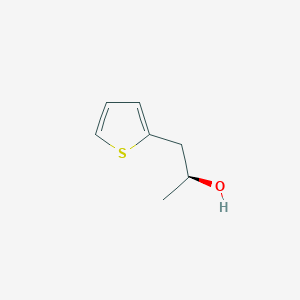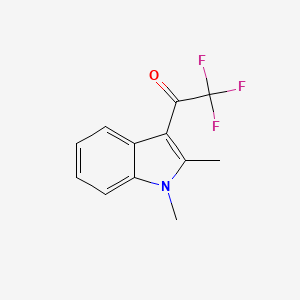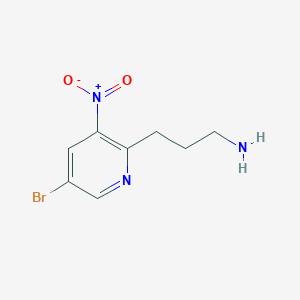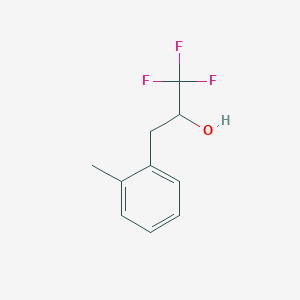
1,1,1-Trifluoro-3-(o-tolyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-3-(o-tolyl)propan-2-ol is an organic compound with the molecular formula C10H11F3O It is a fluorinated alcohol, characterized by the presence of three fluorine atoms and an o-tolyl group attached to a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-(o-tolyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of o-tolylmagnesium bromide with 1,1,1-trifluoroacetone, followed by reduction with a suitable reducing agent such as lithium aluminum hydride. The reaction conditions typically require an inert atmosphere and low temperatures to ensure the stability of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-3-(o-tolyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons, depending on the reducing agent used.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted trifluoromethyl derivatives.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-3-(o-tolyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated drugs with improved bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-3-(o-tolyl)propan-2-ol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the presence of fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-2-propanol: A simpler fluorinated alcohol with similar properties but lacking the o-tolyl group.
3-Bromo-1,1,1-trifluoro-2-propanol: A brominated analog with different reactivity due to the presence of a bromine atom.
1,1,1,3,3,3-Hexafluoro-2-propanol: A highly fluorinated alcohol with increased hydrophobicity and different applications.
Uniqueness
1,1,1-Trifluoro-3-(o-tolyl)propan-2-ol is unique due to the presence of both the trifluoromethyl group and the o-tolyl group, which confer distinct chemical and physical properties. This combination allows for specific interactions in biological systems and unique reactivity in chemical synthesis, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H11F3O |
|---|---|
Peso molecular |
204.19 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-3-(2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H11F3O/c1-7-4-2-3-5-8(7)6-9(14)10(11,12)13/h2-5,9,14H,6H2,1H3 |
Clave InChI |
LYVFTFUJWWEOKG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CC(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-amino-1-(naphthalen-2-yl)ethyl]-5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxamide hydrochloride](/img/structure/B13608948.png)


